

Application Notes and Protocols: HBV Seq2 aa:208-216 in Vaccine Development

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Compound of Interest		
Compound Name:	HBV Seq2 aa:208-216	
Cat. No.:	B12388161	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis B Virus (HBV) peptide sequence spanning amino acids 208-216 of the small surface antigen (HBsAg), referred to as **HBV Seq2 aa:208-216**, is a critical component in the development of novel therapeutic and prophylactic vaccines against HBV. This peptide is a well-documented CD8+ T cell epitope, playing a crucial role in the cell-mediated immune response essential for clearing HBV-infected cells.[1][2] Research has demonstrated its ability to induce robust interferon-gamma (IFN-γ) secretion from cytotoxic T lymphocytes (CTLs), a key indicator of an effective antiviral cellular immune response.[1] These application notes provide an overview of its utility, relevant experimental protocols, and a summary of expected quantitative outcomes.

Application in Vaccine Research

The primary application of the **HBV Seq2 aa:208-216** peptide in vaccine development lies in its capacity to elicit a strong and specific CTL response. This is particularly relevant for therapeutic vaccine strategies aiming to break immune tolerance in chronically infected individuals. By incorporating this epitope into vaccine formulations, researchers can aim to:

 Induce potent anti-HBV cellular immunity: The peptide serves as a target for CD8+ T cells, leading to the destruction of infected hepatocytes.



- Serve as a benchmark for immunogenicity: The response to this specific peptide can be used to evaluate the efficacy of different vaccine adjuvants and delivery systems.
- Investigate the impact of viral mutations: The immunogenicity of natural variants of this epitope can be studied to understand immune escape mechanisms.

Data Presentation

The following tables provide a template for presenting quantitative data from experiments utilizing the **HBV Seq2 aa:208-216** peptide. While specific data from a single comprehensive study is not available, these tables are based on the types of results reported in various research articles.

Table 1: IFN-y ELISpot Assay Results

This table summarizes the frequency of IFN-y secreting cells in response to stimulation with the **HBV Seq2 aa:208-216** peptide. Data is presented as Spot-Forming Cells (SFCs) per million splenocytes.

Treatment Group	Antigen Stimulation	Mean SFCs/10^6 cells (± SD)
Vaccine Candidate A + Adjuvant X	HBV Seq2 aa:208-216	[Insert experimental value]
Vaccine Candidate A (no adjuvant)	HBV Seq2 aa:208-216	[Insert experimental value]
Adjuvant X only	HBV Seq2 aa:208-216	[Insert experimental value]
Control (e.g., PBS)	HBV Seq2 aa:208-216	[Insert experimental value]
Vaccine Candidate A + Adjuvant X	No peptide	[Insert experimental value]

Data in this table is illustrative. Actual values would be derived from experimental measurements as suggested by studies such as the one conducted by Zhang et al. (2015).[1]

Table 2: Cytotoxic T Lymphocyte (CTL) Activity via 51Cr Release Assay



This table outlines the percentage of specific lysis of target cells presenting the **HBV Seq2** aa:208-216 peptide by CTLs from immunized animals.

Effector:Target Ratio	Treatment Group	% Specific Lysis (± SD)
50:1	Polytope DNA Vaccine	[Insert experimental value]
25:1	Polytope DNA Vaccine	[Insert experimental value]
12.5:1	Polytope DNA Vaccine	[Insert experimental value]
50:1	Control Vector	[Insert experimental value]
25:1	Control Vector	[Insert experimental value]
12.5:1	Control Vector	[Insert experimental value]

This table is a template based on methodologies described in studies like the one by Ge et al., where CTL responses to a polytope vaccine including the S208-216 epitope were evaluated.[3]

Experimental Protocols Protocol 1: IFN-y ELISpot Assay

This protocol is adapted from a study that utilized the HBsAg-derived peptide S208–216 to restimulate splenocytes for the detection of IFN-y secreting cells.[1]

Objective: To quantify the number of IFN-y-producing cells in response to the **HBV Seq2** aa:208-216 peptide.

Materials:

- 96-well ELISpot plates (e.g., Millipore, MAIP S4510)
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP)



- BCIP/NBT substrate solution
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- HBV Seq2 aa:208-216 peptide (e.g., from a commercial supplier)[2]
- Spleens from immunized and control mice
- Ficoll-Paque PLUS
- ELISpot plate reader

Procedure:

- · Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.
 - Coat the wells with anti-mouse IFN-y capture antibody overnight at 4°C.
- Cell Preparation:
 - Prepare a single-cell suspension of splenocytes from immunized and control mice using a 70 μm cell strainer.
 - Isolate lymphocytes using Ficoll-Paque PLUS density gradient centrifugation.
 - Wash the cells twice with RPMI-1640 and resuspend to a concentration of 2 x 10⁶ cells/mL.
- Cell Stimulation:
 - $\circ~$ Add 100 μL of the cell suspension (2 x 10^5 cells) to each well of the coated ELISpot plate.
 - Add 10 μg/mL of the HBV Seq2 aa:208-216 peptide to the respective wells.



- Include negative control wells (cells with no peptide) and positive control wells (e.g., cells with Concanavalin A).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Detection:

- Wash the plates 5 times with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plates 5 times with PBST.
- Add Streptavidin-AP and incubate for 1 hour at room temperature.
- Wash the plates 5 times with PBST.
- Add the BCIP/NBT substrate solution and incubate in the dark until spots develop (approximately 5-20 minutes).
- Stop the reaction by washing with distilled water.

Analysis:

- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISpot reader.
- Calculate the number of spot-forming cells (SFCs) per million splenocytes.

Protocol 2: 51Cr Release Assay for CTL Activity

This protocol is based on a study that evaluated CTL responses to a polytope DNA vaccine encoding multiple T cell epitopes, including S208-216.[3]

Objective: To measure the cytotoxic activity of T cells against target cells presenting the **HBV Seq2 aa:208-216** peptide.



Materials:

- Effector cells: Splenocytes from mice immunized with a vaccine containing the HBV Seq2 aa:208-216 epitope.
- Target cells: A suitable cell line (e.g., EL4 for C57BL/6 mice) that can be pulsed with the peptide.
- HBV Seq2 aa:208-216 peptide.
- 51Cr (Sodium chromate).
- Fetal Bovine Serum (FBS).
- RPMI-1640 medium.
- 96-well V-bottom plates.
- · Gamma counter.

Procedure:

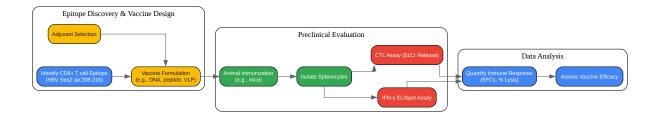
- Target Cell Preparation:
 - Incubate target cells (1 x 10⁶ cells/mL) with 100 μCi of 51Cr for 1 hour at 37°C.
 - Wash the labeled cells three times with RPMI-1640.
 - Resuspend the cells to 1 x 10⁵ cells/mL and pulse with 10 µg/mL of HBV Seq2 aa:208-216 peptide for 1 hour at 37°C.
 - Wash the peptide-pulsed target cells to remove excess peptide.
- Effector Cell Preparation:
 - Prepare a single-cell suspension of splenocytes from immunized and control mice.
- Cytotoxicity Assay:



- Plate 1 x 10⁴ 51Cr-labeled, peptide-pulsed target cells in each well of a 96-well V-bottom plate.
- Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- For spontaneous release, add medium only to the target cells.
- For maximum release, add 1% Triton X-100 to the target cells.
- Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C.
- · Measurement of 51Cr Release:
 - Centrifuge the plate at 500 x g for 5 minutes.
 - Collect 100 μL of supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in a gamma counter.
- Calculation of Specific Lysis:
 - Calculate the percentage of specific lysis using the formula: % Specific Lysis =
 [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
 Release)] x 100

Mandatory Visualizations

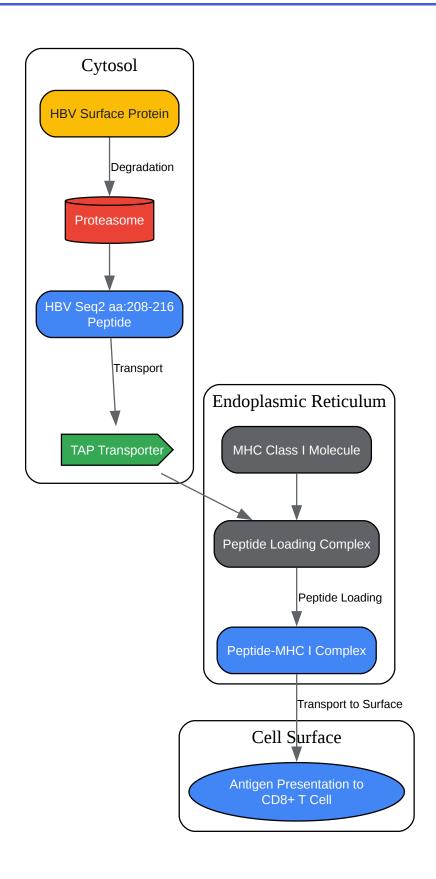




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Caption: Experimental workflow for evaluating the immunogenicity of an HBV vaccine candidate incorporating the Seq2 aa:208-216 epitope.





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Caption: MHC Class I antigen presentation pathway for the HBV Seq2 aa:208-216 epitope.



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